1-Tetradecanol, formate
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Overview
Description
1-Tetradecanol, formate, also known as myristyl formate, is an ester derived from 1-tetradecanol and formic acid. It is a white, waxy solid with a faint, pleasant odor. This compound is practically insoluble in water but soluble in organic solvents such as diethyl ether and slightly soluble in ethanol .
Preparation Methods
1-Tetradecanol, formate can be synthesized through the esterification of 1-tetradecanol with formic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial production methods for this compound may involve the hydrogenation of myristic acid (or its esters) to produce 1-tetradecanol, which is then esterified with formic acid. Myristic acid can be sourced from natural fats and oils, such as nutmeg, palm kernel oil, and coconut oil .
Chemical Reactions Analysis
1-Tetradecanol, formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-tetradecanol and formic acid.
Reduction: The ester can be reduced to 1-tetradecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed from these reactions are 1-tetradecanol, formic acid, and various oxidized derivatives .
Scientific Research Applications
1-Tetradecanol, formate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, such as surfactants and emulsifiers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly in temperature-regulated drug release systems based on phase-change materials.
Industry: this compound is used in the formulation of cosmetics, such as cold creams, due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-tetradecanol, formate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes, inhibiting or modulating their activity. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to affect cellular processes such as signal transduction and membrane transport .
Comparison with Similar Compounds
1-Tetradecanol, formate can be compared with other fatty alcohol esters, such as:
1-Hexadecanol, formate:
1-Octadecanol, formate: Another similar compound with an even longer carbon chain, affecting its solubility and melting point.
1-Dodecanol, formate: With a shorter carbon chain, this compound has different solubility and melting point characteristics compared to this compound.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
5451-63-8 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
tetradecyl formate |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h15H,2-14H2,1H3 |
InChI Key |
SJBKZSQQFOWRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
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